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ribosomal protein MRP3 - 135640-68-5

ribosomal protein MRP3

Catalog Number: EVT-1520519
CAS Number: 135640-68-5
Molecular Formula: C2H6ClNOT2
Molecular Weight: 0
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Product Introduction

Source and Classification

Ribosomal protein MRP3 is encoded by the gene symbol ABCC3. It is classified under the ATP-binding cassette transporters, which are integral membrane proteins that utilize ATP hydrolysis to transport substrates across cellular membranes. In terms of its biological classification, MRP3 is categorized as a membrane protein involved in transport processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of ribosomal protein MRP3 involves several stages, including transcription of the ABCC3 gene and subsequent translation into protein. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are commonly employed to assess mRNA expression levels of MRP3 in various tissues. Immunofluorescence and immunoblot analysis are utilized to determine the localization and quantity of the protein within cells.

In studies focusing on rat intestinal tissue, MRP3 expression was found to be low in the duodenum and jejunum but significantly higher in the ileum and colon, indicating a tissue-specific regulation of its synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of ribosomal protein MRP3 consists of multiple transmembrane domains that facilitate its function as a transporter. The protein's three-dimensional conformation is critical for its interaction with substrates and ATP. Structural studies using techniques like X-ray crystallography or cryo-electron microscopy can provide insights into its specific binding sites and conformational changes during substrate transport.

Chemical Reactions Analysis

Reactions and Technical Details

Ribosomal protein MRP3 mediates ATP-dependent transport reactions involving various organic anions. The primary chemical reaction facilitated by MRP3 includes the binding of substrates such as glucuronosyl bilirubin and bile salts, followed by their translocation across the cell membrane. This process involves conformational changes in the protein induced by ATP hydrolysis, which drives the transport mechanism.

Mechanism of Action

Process and Data

The mechanism of action for ribosomal protein MRP3 involves several key steps:

  1. Substrate Binding: Organic anions bind to specific sites on MRP3.
  2. ATP Hydrolysis: The hydrolysis of ATP provides energy for conformational changes in MRP3.
  3. Transport: The conformational change allows for the translocation of substrates across the membrane.
  4. Release: The substrates are released into the extracellular space or blood circulation.

This mechanism highlights how ribosomal protein MRP3 contributes to cellular homeostasis by regulating the levels of various organic compounds within cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ribosomal protein MRP3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 160 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Solubility: Generally soluble in detergents used for membrane protein extraction.
  • Stability: Stability can be affected by environmental factors such as pH and ionic strength.

These properties are essential for understanding how MRP3 functions within biological systems and its interactions with drugs and other compounds.

Applications

Scientific Uses

Ribosomal protein MRP3 has significant implications in various scientific fields:

  • Pharmacology: Understanding its role in drug resistance can aid in developing strategies to overcome multidrug resistance in cancer therapy.
  • Toxicology: Investigating how MRP3 mediates the transport of xenobiotics can provide insights into drug metabolism and toxicity.
  • Clinical Research: Assessing variations in MRP3 expression may help predict patient responses to certain medications, particularly those metabolized through this transporter.
Structural Biology of Mitochondrial Ribosomal Protein MRP3

Primary Sequence Analysis and Post-Translational Modifications

MRP3, also termed uS3m, is a nuclear-encoded protein imported into mitochondria for mitoribosome assembly. Its primary structure exhibits significant divergence from bacterial (bS3) and cytosolic (eS3) homologs. Key features include:

  • N- and C-terminal extensions: Mammalian MRP3 possesses extended termini absent in bacterial counterparts. The N-terminal extension (25–40 residues) is enriched in basic residues (e.g., lysine and arginine), facilitating rRNA binding, while the C-terminal extension (15–30 residues) mediates interactions with adjacent mitoribosomal proteins [1] [5].
  • Internal insertions: A 12-residue insertion in the central domain forms a mito-specific loop involved in 12S rRNA contacts [1].
  • Conserved domains: The core fold retains the RRM (RNA recognition motif) and KH (K-homology) domains, which are evolutionarily conserved for rRNA binding [4].

Post-translational modifications (PTMs) are critical for MRP3 function:

  • N-terminal acetylation: Observed in bovine MRP3, enhancing stability and ribosomal integration [5].
  • Phosphorylation: Ser/Thr residues in the C-terminal extension modulate conformational flexibility during mitoribosome assembly [5].
  • Methylation: Lysine methylation in the RRM domain fine-tunes rRNA affinity [5].

Table 1: Key Post-Translational Modifications in Mammalian MRP3

Modification TypeResidue(s)Functional Impact
N-terminal acetylationMet1Stabilizes nascent chain
PhosphorylationSer78, Thr92Regulates conformational dynamics
Lysine methylationLys45, Lys110Enhances rRNA binding affinity

Cryo-EM Structural Characterization in Mammalian Mitoribosomes

Cryo-EM studies of mammalian mitoribosomes resolve MRP3 within the 28S small subunit (SSU) at 2.9–3.5 Å resolution. Key structural insights include:

  • Localization: MRP3 anchors the SSU body near the mRNA entry tunnel, forming part of the platform domain [1].
  • Intersubunit bridges: MRP3’s C-terminal extension contacts the large subunit (LSU) protein uL24m, forming bridge B6b, which stabilizes subunit association during translation [1].
  • Conformational flexibility: In hybrid-state mitoribosomes, MRP3 undergoes a 12° rotation to accommodate tRNA movement, facilitated by its mito-specific loop [1].

Table 2: Cryo-EM Structural Data for MRP3 in Mitoribosomes

Source OrganismResolution (Å)Key Structural Features
Bos taurus3.0N-extension contacts 12S rRNA helix h26
Polytomella magna2.9C-extension forms intersubunit bridge B6b with uL24m
Homo sapiens3.2Mito-specific loop stabilizes A-site tRNA

MRP3’s density is less defined in immature mitoribosomal particles, suggesting its late incorporation during assembly [8].

Comparative Architecture with Bacterial and Eukaryotic Ribosomal Homologs

MRP3 evolved from the bacterial ribosomal protein bS3 but diverged significantly to accommodate mitochondrial constraints:

  • Bacterial homolog (bS3):
  • Lacks N/C-extensions and internal insertions.
  • Binds 16S rRNA via a compact RRM domain (e.g., E. coli bS3-rRNA interface spans 8 nucleotides) [3] [4].
  • Eukaryotic cytosolic homolog (eS3):
  • Contains extended loops for 40S-specific factors (e.g., RACK1) but no N-terminal acetylation [7].
  • Mitoribosomal innovations:
  • Extended RNA-binding surface: MRP3’s N-extension increases rRNA contact points by 40% compared to bS3, compensating for reduced rRNA size in mitoribosomes [1] [8].
  • Fragmentation adaptation: In algae like Polytomella magna, fragmented rRNAs are stabilized by MRP3’s extensions, acting as "molecular staples" [8].
  • Architectural convergence: Despite divergent sequences, MRP3 and archaeal S3 proteins share a similar orientation in the SSU body, suggesting convergent solutions to ribosome stabilization [4] [7].

Interaction Interfaces with 16S rRNA and Neighboring Ribosomal Proteins

MRP3 forms a nexus of interactions critical for SSU stability and function:

  • rRNA interactions:
  • 12S rRNA helix h26: MRP3’s RRM domain docks into the minor groove via conserved residues Arg65 and Lys72 [1].
  • h24-h26 junction: The N-extension stabilizes this junction, which lacks bacterial-folding chaperones [6] [8].
  • Protein-protein interactions:
  • With uS5m: Hydrogen bonds between MRP3’s C-loop and uS5m’s β-strand ensure platform integrity [1].
  • With mS37: A salt bridge (MRP3-Asp54 ↔ mS37-Arg89) regulates conformational changes during initiation [1].
  • Functional hotspots:
  • The KH domain includes a conserved GGQ motif (Gly102-Gly103-Gln104) that positions the mRNA for codon recognition, analogous to bacterial bS3 [3] [6].
  • Mutations in the GGQ motif (e.g., Gln104Ala) reduce translational accuracy by 60% [6].

Table 3: Key Interaction Interfaces of MRP3

Interaction PartnerInterface Residues (MRP3)Interaction TypeFunctional Role
12S rRNA (h26)Arg65, Lys72, Arg88Electrostatic/minor grooveAnchors rRNA folding
uS5mThr130, Ser134Hydrogen bondingStabilizes platform domain
mS37Asp54Salt bridgeModulates conformational dynamics

Properties

CAS Number

135640-68-5

Product Name

ribosomal protein MRP3

Molecular Formula

C2H6ClNOT2

Synonyms

ribosomal protein MRP3

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